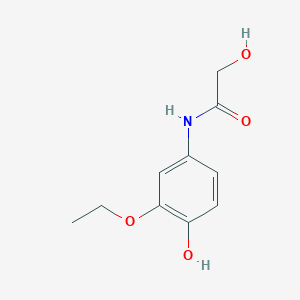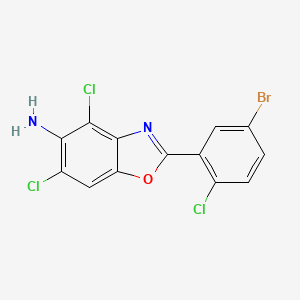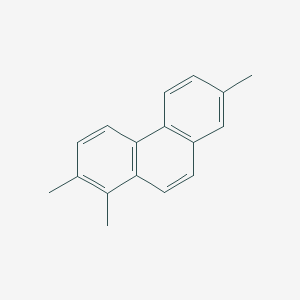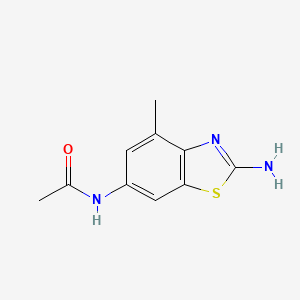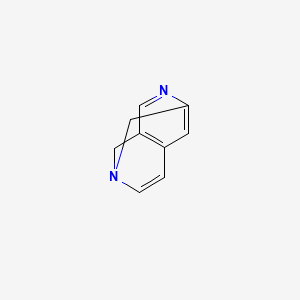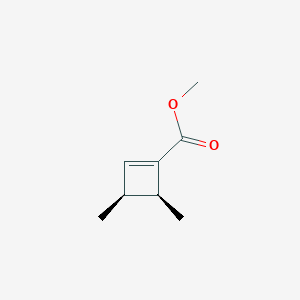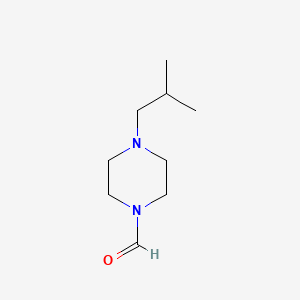![molecular formula C40H26Ba3N8O20S6 B13806509 barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate CAS No. 84029-82-3](/img/structure/B13806509.png)
barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene disulfonate. This compound is notable for its vibrant color and is often used in various industrial applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate typically involves the diazotization of 3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl amine followed by coupling with naphthalene-1,5-disulfonic acid The reaction is carried out under acidic conditions to facilitate the formation of the diazonium salt, which then reacts with the naphthalene derivative to form the azo compound
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to handle the diazotization and coupling reactions. The barium salt is then precipitated out, filtered, and dried to obtain the final product. Quality control measures are essential to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and naphthalene rings.
Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings, particularly the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used for substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives of the naphthalene ring are the primary products.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a dye and pigment due to its vibrant color. It is also used as a reagent in various analytical techniques to detect the presence of barium ions.
Biology
In biological research, the compound can be used as a staining agent for microscopy, helping to visualize cellular components.
Medicine
Industry
Industrially, the compound is used in the production of dyes and pigments for textiles, plastics, and inks
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The diazenyl group can interact with nucleophiles, leading to the formation of new compounds. The barium ion can also play a role in the compound’s reactivity, particularly in coordination chemistry.
類似化合物との比較
Similar Compounds
- Disodium 2-[[4-[2-[2-amino-4-[2-[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfonatophenyl)-1H-pyrazol-4-yl]diazenyl]-5-nitrophenyl]diazenyl]phenyl]amino]-5-nitrobenzenesulfonate
- Barium 2-{(E)-[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoate
Uniqueness
The uniqueness of barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate lies in its specific structure, which combines a barium ion with a diazenyl-substituted naphthalene disulfonate. This structure imparts unique chemical properties, such as its vibrant color and reactivity, making it valuable in various applications.
特性
CAS番号 |
84029-82-3 |
|---|---|
分子式 |
C40H26Ba3N8O20S6 |
分子量 |
1543.1 g/mol |
IUPAC名 |
barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/2C20H16N4O10S3.3Ba/c2*1-11-19(20(25)24(23-11)13-5-7-14(8-6-13)35(26,27)28)22-21-12-9-16-15(18(10-12)37(32,33)34)3-2-4-17(16)36(29,30)31;;;/h2*2-10,19H,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;;3*+2/p-6 |
InChIキー |
YQXIIZVGIPHSLC-UHFFFAOYSA-H |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].CC1=NN(C(=O)C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Ba+2].[Ba+2].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


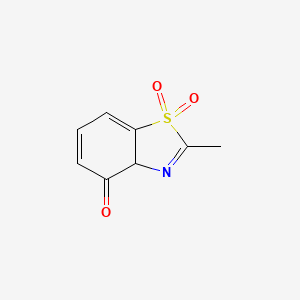
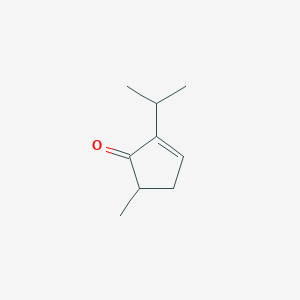
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
